2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran
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Overview
Description
2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran is an organic compound with the molecular formula C13H15F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety, which is further connected to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-trifluoromethylphenol and tetrahydro-2H-pyran.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the phenol, making it more nucleophilic.
Coupling Reaction: The deprotonated phenol reacts with a suitable electrophile, such as a halomethyl derivative of tetrahydro-2H-pyran, under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethylphenoxy mo
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenoxy]methyl]oxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c14-13(15,16)10-4-3-6-11(8-10)18-9-12-5-1-2-7-17-12/h3-4,6,8,12H,1-2,5,7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVAHMJYMPDCKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682168 |
Source
|
Record name | 2-{[3-(Trifluoromethyl)phenoxy]methyl}oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257665-21-6 |
Source
|
Record name | 2H-Pyran, tetrahydro-2-[[3-(trifluoromethyl)phenoxy]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[3-(Trifluoromethyl)phenoxy]methyl}oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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